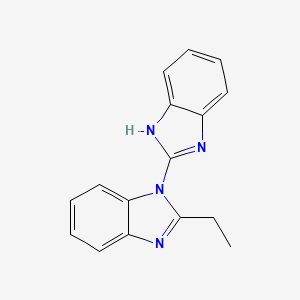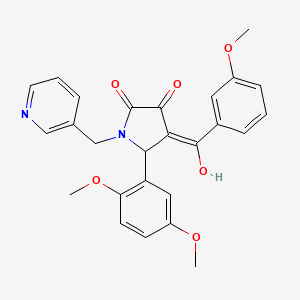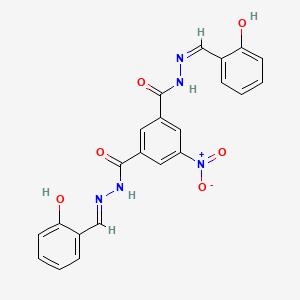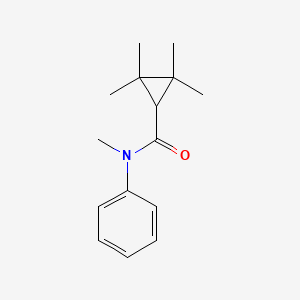
2-cyclopropyl-5,2'-bis(1H-benzimidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This structural motif is isostructural with naturally occurring nucleotides, making benzimidazoles significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5,2’-bis(1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine with cyclopropyl aldehyde under acidic conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as sodium metabisulphite, to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, and the product can be purified using standard techniques like recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is encouraged to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the cyclopropyl position .
科学的研究の応用
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of optical sensors and photovoltaic materials.
作用機序
The mechanism of action of 2-cyclopropyl-5,2’-bis(1H-benzimidazole) involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways .
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities but different substituents.
2-Methylbenzimidazole: Known for its antimicrobial properties.
2-Substituted benzimidazoles: A broad class of compounds with diverse biological activities.
Uniqueness
2-Cyclopropyl-5,2’-bis(1H-benzimidazole) is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability. The cyclopropyl group can also influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
特性
分子式 |
C17H14N4 |
|---|---|
分子量 |
274.32 g/mol |
IUPAC名 |
6-(1H-benzimidazol-2-yl)-2-cyclopropyl-1H-benzimidazole |
InChI |
InChI=1S/C17H14N4/c1-2-4-13-12(3-1)18-17(19-13)11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,18,19)(H,20,21) |
InChIキー |
UMVWDHBQGVYGKW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)

![3-(1-Azepanylmethyl)-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373921.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
![10-(4-chlorophenyl)-8-(4-propan-2-ylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B13373967.png)
